molecular formula C8H17Br B8253852 [S,(+)]-1-Bromo-2-ethylhexane

[S,(+)]-1-Bromo-2-ethylhexane

Cat. No.: B8253852
M. Wt: 193.12 g/mol
InChI Key: NZWIYPLSXWYKLH-QMMMGPOBSA-N
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Description

The Fundamental Significance of Molecular Chirality in Contemporary Organic Chemistry

Chirality, a term derived from the Greek word for hand, describes a fundamental property of certain molecules and ions. wikipedia.orglibretexts.org A chiral molecule is non-superimposable on its mirror image, much like a person's left and right hands. wikipedia.orglumenlearning.comlibretexts.org These non-superimposable mirror images are known as enantiomers. wikipedia.orglumenlearning.com In organic chemistry, chirality most often arises at a tetrahedral carbon atom bonded to four different substituents, referred to as a chiral center or stereocenter. wikipedia.orglumenlearning.comlibretexts.org

While enantiomers possess identical physical properties such as melting point, boiling point, and density, their interaction with other chiral entities can differ significantly. wikipedia.orglibretexts.org This distinction is of paramount importance in biological systems, where molecules like amino acids, sugars, and DNA are themselves chiral. lumenlearning.com The physiological and pharmacological effects of two enantiomers of a drug can be markedly different; one may be therapeutic while the other is inactive or even harmful. researchgate.net Consequently, the ability to synthesize and distinguish between enantiomers is a cornerstone of modern organic chemistry and drug discovery. researchgate.netscribd.com

Strategic Importance of Chiral Haloalkanes as Versatile Synthons in Complex Molecule Construction

Chiral haloalkanes, which are alkane structures containing one or more halogen substituents at a stereocenter, are highly valuable building blocks, or synthons, in organic synthesis. mdpi.comnih.gov Their utility stems from the carbon-halogen bond, which can be readily transformed into other functional groups through various reactions. nih.govopenu.ac.il Alkyl halides are frequently employed in alkylation reactions, radical processes, and cross-coupling chemistry. mdpi.comnih.gov

The presence of a halogen atom, such as bromine in a bromoalkane, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. openu.ac.il This reactivity allows for the construction of complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds. The stereochemistry of the halogen-bearing carbon can profoundly influence the biological activity of the final product, making chiral haloalkanes essential for the synthesis of many pharmaceuticals and biologically active natural products. mdpi.comnih.govresearchgate.net

Overview of Current Research Trajectories in Chiral Primary Alkyl Halide Chemistry, with a Focus on (S)-(+)-1-Bromo-2-ethylhexane

Current research in the field of chiral primary alkyl halides is focused on developing new and efficient methods for their enantioselective synthesis. A significant area of investigation involves the use of chiral catalysts and reagents to control the stereochemical outcome of halogenation reactions. numberanalytics.comlibretexts.org For instance, organocatalysis using chiral primary amino acids has been successfully employed for the enantioselective α-allylation and -propargylation of α-branched aldehydes with alkyl halides. acs.org

Another key research direction is the development of enantioconvergent methods, which can convert a racemic mixture of alkyl halides into a single, highly enantioenriched product. Copper-catalyzed radical C-N coupling reactions have shown promise in this area for the synthesis of α-chiral primary amines from racemic secondary alkyl halides. nih.gov

Within this context, (S)-(+)-1-Bromo-2-ethylhexane serves as a representative chiral primary alkyl halide. Its structure and reactivity are of interest in the synthesis of various organic molecules. For example, 1-Bromo-2-ethylhexane has been utilized in the synthesis of photovoltaic conjugated polymers and other complex organic materials. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The development of synthetic routes to access enantiomerically pure forms of such compounds is a continuous effort in synthetic organic chemistry. acs.org

Historical Context of Stereoselective Halogenation and Chiral Bromoalkane Development

The history of haloalkanes dates back centuries, with chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds evolved in the 19th century with the advancement of organic chemistry. wikipedia.org Early methods for preparing haloalkanes included the addition of halogens and hydrohalogens to alkenes, and the conversion of alcohols to alkyl halides. wikipedia.org

The concept of stereochemistry and chirality was pioneered in 1874 by J. H. van 't Hoff and J. A. Le Bel, who proposed the tetrahedral arrangement of groups around a carbon atom. byjus.com This laid the groundwork for understanding and eventually controlling the three-dimensional structure of molecules. The development of stereoselective halogenation methods, which favor the formation of one stereoisomer over another, has been a major focus of research. nih.govnih.gov These methods are crucial for synthesizing the vast number of halogenated natural products, many of which possess specific stereochemistry that is essential for their biological activity. researchgate.netnih.govnih.gov Early methods often relied on substrate control or the use of chiral auxiliaries, while modern techniques increasingly employ sophisticated chiral catalysts to achieve high levels of enantioselectivity. numberanalytics.comnih.gov

The following tables provide key data for (S)-(+)-1-Bromo-2-ethylhexane and a summary of its isomers.

Table 1: Physical and Chemical Properties of 1-Bromo-2-ethylhexane

Property Value
CAS Number 18908-66-2 sigmaaldrich.com
Molecular Formula C8H17Br nih.gov
Molecular Weight 193.12 g/mol sigmaaldrich.com
Form Liquid sigmaaldrich.com
Boiling Point 75-77 °C at 16 mmHg sigmaaldrich.com
Density 1.086 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.4538 sigmaaldrich.com |

Table 2: Isomers of Bromo-methylhexane

Isomer Name
1-Bromo-3-methylhexane
2-Bromo-3-methylhexane
3-Bromo-2-methylhexane
3-Bromo-3-methylhexane

This table showcases some of the constitutional isomers of brominated methylhexanes, illustrating the different possible arrangements of the bromine atom and the methyl group on the hexane (B92381) chain.

Table 3: Chemical Compounds Mentioned

Compound Name
(S)-(+)-1-Bromo-2-ethylhexane
Chloroethane
1-Bromo-3-methylhexane
2-Bromo-3-methylhexane
3-Bromo-2-methylhexane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(bromomethyl)heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIYPLSXWYKLH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthesis Methodologies for S + 1 Bromo 2 Ethylhexane and Analogous Chiral Bromoalkanes

Asymmetric Halogenation Protocols for Carbon-Bromine Bond Formation

The direct formation of a carbon-bromine bond with high stereocontrol is a fundamental challenge in asymmetric synthesis. colab.wsresearchgate.net Various protocols have been developed that leverage different strategies to control the stereochemical outcome of the bromination process.

Enantioselective Bromofunctionalization of Unsaturated Hydrocarbons

The enantioselective bromofunctionalization of alkenes is a powerful strategy that installs a bromine atom and another functional group across a double bond, often creating two new stereocenters. nih.gov This area has seen significant research, leading to the development of catalytic systems that can achieve high levels of stereoselectivity. nih.govrsc.org These reactions typically proceed through the activation of a brominating agent by a chiral catalyst, which then delivers the bromine electrophile to the alkene in a stereocontrolled manner.

Recent advances have focused on the use of N-bromoamide reagents, which are easier to handle than molecular bromine. rsc.org The development of enantioselective bromocyclization of alkenes and diastereoselective N-bromosuccinimide-initiated multicomponent reactions highlights the progress in this field. nih.gov The stereoselective oxidation of hydrocarbons, including the catalytic enantioselective allylic carbon-hydrogen oxidation of alkenes, has also emerged as a method to produce chiral building blocks from simple starting materials. nih.gov

Key research findings in this area are summarized in the table below:

Catalyst/ReagentSubstrate TypeReaction TypeKey Features
Chiral Lewis Acid / N-BromoamideAlkenesBromocyclizationFormation of cyclic ethers or lactones with high enantioselectivity. nih.gov
Organocatalyst / NBSAlkenes, DienesMulticomponent ReactionDiastereoselective formation of complex products in a single step. nih.gov
Chalcogen-based OxidantInternal AlkenesCatalytic Hetero-eneEnantioselective, regioselective, and E/Z-selective allylic oxidation. nih.gov

Diastereoselective Bromination in Substrate-Controlled Reactions

In substrate-controlled reactions, the stereochemical outcome is dictated by a chiral element already present in the starting material. This approach is particularly useful when a chiral substrate is readily available. The inherent chirality of the molecule directs the incoming brominating agent to one face of the molecule over the other, leading to a diastereoselective transformation.

For instance, investigations into cyclization reactions involving chiral allylsilanes and N-acyliminium ions have shown that the diastereoselectivity can be controlled and even reversed by the presence of a directing group, such as a benzyloxy group, on the chiral substrate. nih.govresearchgate.net This remote control of diastereoselectivity is attributed to thermodynamic control facilitated by neighboring group participation with a transient cationic intermediate. nih.govresearchgate.net Such substrate-controlled strategies are crucial for synthesizing complex polycyclic structures with high stereochemical precision.

Stereospecific Nucleophilic Substitution (SN2) Routes for Chiral Bromide Introduction

The SN2 reaction is a cornerstone of stereospecific synthesis, proceeding with a predictable inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org This makes it an ideal method for converting enantiopure alcohols or other substrates with a good leaving group into the corresponding chiral bromides. The mechanism involves a backside attack by the nucleophile (bromide ion) on the carbon atom bearing the leaving group, occurring in a single, concerted step. libretexts.org

The reliability of the SN2 reaction allows for the confident prediction of the product's stereochemistry when starting with a chiral substrate. For example, the reaction of an (R)-alcohol can be stereospecifically converted to an (S)-bromide. masterorganicchemistry.com This method is fundamental for preparing chiral bromoalkanes from readily available chiral precursors like alcohols. The reaction's rate and success are dependent on steric hindrance at the reaction center, with primary and secondary carbons being the most suitable substrates. masterorganicchemistry.com Recently, the scope of SN2 reactions has been expanded to include isocyanides as versatile nucleophiles, which, after reaction with an alkyl halide and subsequent hydrolysis, yield highly substituted secondary amides. nih.gov

Chiral Pool Derived Synthetic Pathways to (S)-(+)-1-Bromo-2-ethylhexane Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. nih.govresearchgate.net These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. nih.gov Synthesizing precursors to (S)-(+)-1-Bromo-2-ethylhexane from the chiral pool offers a practical and cost-effective route to this specific enantiomer.

A logical precursor to (S)-(+)-1-Bromo-2-ethylhexane is (S)-2-ethylhexan-1-ol. This chiral alcohol can then be converted to the target bromide via a stereospecific SN2 reaction (e.g., using PBr₃ or the Appel reaction), which would proceed with inversion of stereochemistry if the reaction center were the chiral carbon, or retention if the hydroxyl is on a primary, non-chiral carbon as in this case. Terpenes such as (+)-limonene or (-)-citronellol (B1674659) are common chiral pool starting materials that can be elaborated through known transformations (e.g., ozonolysis, Wittig reactions, reductions) to access a wide variety of chiral building blocks, including the necessary carbon skeleton for (S)-2-ethylhexan-1-ol. nih.gov

Catalytic Asymmetric Synthesis of Chiral Bromoalkanes

Catalytic methods offer an efficient and atom-economical approach to synthesizing chiral molecules, as only a small amount of a chiral catalyst is needed to generate a large quantity of the enantiopure product. youtube.com

Organocatalytic Approaches to Stereoselective Bromination

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.orgnih.gov Chiral organocatalysts can activate substrates and reagents through non-covalent interactions like hydrogen bonding, leading to highly enantioselective transformations under mild conditions. mdpi.comnih.gov

In the context of stereoselective bromination, various organocatalytic strategies have been developed. For example, the enantioselective α-bromination of aldehydes and ketones can be achieved using chiral diphenylpyrrolidine or imidazolidine (B613845) catalysts, affording products with up to 96% enantiomeric excess (ee). researchgate.net Thiourea-based catalysts have been employed for the stereospecific dibromination of alkenes using stable halogen sources like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), offering a safer alternative to traditional methods. organic-chemistry.orgnih.gov Furthermore, chiral phosphoric acids have been used to catalyze the asymmetric bromination for the atroposelective construction of multi-substituted biaryl compounds with high enantioselectivity. mdpi.com The development of chiral aldehyde catalysis has also enabled the direct asymmetric α-substitution of N-unprotected amino acids with halohydrocarbons. rsc.org

The table below showcases examples of organocatalytic bromination reactions:

Catalyst TypeSubstrateBrominating AgentEnantioselectivity (ee)
C2-symmetric diphenylpyrrolidineAldehydesN-Bromosuccinimide (NBS)Up to 96%
C2-symmetric imidazolidineKetonesN-Bromosuccinimide (NBS)Up to 94%
Chiral ThioureaAlkenes1,3-dibromo-5,5-dimethylhydantoin (DBDMH)High diastereoselectivity
Chiral Phosphoric AcidBiaryl precursorsN-Bromosuccinimide (NBS)Up to 99%

Transition Metal-Mediated Asymmetric Bromofunctionalization

Transition metal catalysis has emerged as a powerful tool for the stereoselective introduction of bromine into organic molecules. These methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional bromination techniques. In particular, the development of asymmetric bromofunctionalization reactions allows for the direct synthesis of chiral bromoalkanes, which are valuable building blocks in medicinal chemistry and materials science.

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis has been at the forefront of developing stereoselective C-Br bond-forming reactions. These transformations often involve the functionalization of prochiral alkenes, where a chiral palladium catalyst orchestrates the enantioselective addition of a bromine atom and another functionality across the double bond.

One notable strategy is the palladium-catalyzed 1,1-alkynylbromination of terminal alkenes. This method provides access to functionalized propargylic bromides with a high degree of regioselectivity. The catalytic cycle is proposed to involve the oxidative addition of an alkynyl bromide to a Pd(0) species, followed by migratory insertion of the alkene. Subsequent β-hydride elimination and reinsertion steps lead to a palladium intermediate that undergoes reductive elimination to form the C(sp³)–Br bond. While this specific reaction provides a stereoselective route to a class of bromoalkanes, the principles can be extended to the synthesis of other chiral bromoalkanes through careful selection of substrates and chiral ligands.

Another key area of palladium-catalyzed stereoselective transformations involves the enantioselective cross-coupling of α-bromo carbonyl compounds with various coupling partners. While not a direct bromination, these methods are crucial for the synthesis of chiral molecules starting from racemic bromoalkanes, where a chiral palladium catalyst selectively reacts with one enantiomer. The development of chiral ligands is critical in these reactions to achieve high enantioselectivity.

The versatility of palladium catalysis is further demonstrated in enantioselective C-H functionalization reactions. Although direct asymmetric C-H bromination catalyzed by palladium is still a developing area, the underlying principles of directed C-H activation and functionalization offer a promising avenue for the future synthesis of complex chiral bromoalkanes.

Design and Application of Chiral Ligands and Catalysts in Asymmetric Bromoalkane Synthesis

The success of transition metal-mediated asymmetric synthesis heavily relies on the design and application of chiral ligands and catalysts. These chiral auxiliaries coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Several classes of ligands and catalysts have shown promise in the asymmetric synthesis of chiral molecules, with potential applications in bromoalkane synthesis.

Phosphoramides: Chiral phosphoramidite (B1245037) ligands are a class of P-chiral ligands that have been successfully employed in a variety of asymmetric transformations. Their modular synthesis allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high enantioselectivity. In the context of palladium catalysis, phosphoramidite ligands have been shown to be effective in asymmetric allylic alkylations and conjugate additions, demonstrating their potential to control the stereochemistry at carbon centers where a bromine atom could be subsequently introduced or is already present.

N,N'-Dioxides: Chiral N,N'-dioxide ligands, often derived from readily available amino acids, have emerged as privileged ligands in asymmetric catalysis. These C2-symmetric ligands can coordinate to a variety of metal ions, including those relevant to bromination reactions. Their flexible backbone and the presence of multiple donor atoms allow for the formation of well-defined chiral metal complexes that can effectively control the enantioselectivity of a reaction. While their direct application in asymmetric bromofunctionalization is an area of ongoing research, their success in other asymmetric transformations suggests their potential. rsc.orgacs.org

Quinoline (B57606) Motifs: Chiral ligands incorporating quinoline motifs have been extensively studied in asymmetric synthesis. The rigid quinoline backbone provides a well-defined chiral scaffold, and the nitrogen atom can act as a coordinating site for the metal catalyst. These ligands have been successfully applied in a range of asymmetric reactions, including hydrogenations and cycloadditions. thieme-connect.combgu.ac.il The development of quinoline-based ligands for asymmetric bromination reactions is a promising area for future research.

Magnesium Catalysts: While not transition metals, chiral magnesium catalysts have gained attention in asymmetric synthesis due to the abundance and low toxicity of magnesium. rsc.org Chiral magnesium complexes, often in combination with chiral ligands, can act as Lewis acids to activate substrates and control the stereochemistry of bond formation. Their application in asymmetric halogenation reactions is an emerging field with the potential to provide environmentally benign methods for the synthesis of chiral bromoalkanes.

Table 1: Overview of Chiral Ligands and Catalysts in Asymmetric Synthesis

Ligand/Catalyst TypeKey FeaturesRepresentative Applications in Asymmetric SynthesisPotential for Bromoalkane Synthesis
Phosphoramides P-chiral, modular synthesis, tunable steric and electronic properties.Asymmetric hydrogenation, allylic alkylation, conjugate addition.Control of stereocenters adjacent to a bromine atom.
N,N'-Dioxides C2-symmetric, derived from amino acids, flexible backbone, multiple donor atoms.Asymmetric cycloadditions, aldol (B89426) reactions, Michael additions.Enantioselective bromofunctionalization of alkenes.
Quinoline Motifs Rigid chiral scaffold, coordinating nitrogen atom.Asymmetric hydrogenation, cycloadditions, conjugate additions.Directed asymmetric bromination reactions.
Magnesium Catalysts Earth-abundant metal, Lewis acidic, environmentally benign.Asymmetric aldol reactions, Michael additions, Diels-Alder reactions.Lewis acid-catalyzed asymmetric bromination.

Biocatalytic Strategies for Enantioselective Haloalkane Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild reaction conditions, can exhibit exquisite enantio- and regioselectivity, making them ideal catalysts for the production of optically pure haloalkanes.

Halogenating Enzymes (Halogenases): Nature has evolved a diverse array of halogenating enzymes that can introduce halogen atoms into organic molecules with high selectivity. muni.cznih.gov These enzymes are broadly classified based on their cofactor requirements and reaction mechanisms.

Flavin-dependent Halogenases: These enzymes utilize a flavin cofactor to activate molecular oxygen and a halide salt to generate a reactive halogenating species. They are known to catalyze the regioselective halogenation of aromatic and aliphatic compounds. While their primary application has been in the biosynthesis of halogenated natural products, ongoing research is focused on engineering these enzymes for broader substrate scope and enhanced enantioselectivity for the synthesis of chiral haloalkanes. tandfonline.commdpi.com

Non-heme Iron-dependent Halogenases: This class of enzymes utilizes an α-ketoglutarate-dependent iron center to activate a C-H bond for halogenation. They offer a distinct mechanism for halogen incorporation and are a subject of intense research for their potential in selective C-H functionalization.

Fluorinases: Although they catalyze fluorination, the mechanism of fluorinases, which involves the nucleophilic attack of fluoride (B91410) on S-adenosyl-L-methionine (SAM), provides a blueprint for the potential discovery or engineering of enzymes for nucleophilic bromination. acsgcipr.orgnih.gov

Halohydrin Dehalogenases (HHDs): Halohydrin dehalogenases are versatile enzymes that catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides. nih.govirb.hr This reactivity can be harnessed for the enantioselective synthesis of haloalcohols, which are precursors to chiral haloalkanes. The kinetic resolution of racemic epoxides or the desymmetrization of prochiral epoxides using HHDs can provide access to enantioenriched halohydrins. Furthermore, HHDs can also catalyze the dehalogenation of vicinal haloalcohols to form epoxides, a reaction that can be used in the kinetic resolution of racemic haloalcohols. nih.gov Protein engineering efforts are continuously improving the activity, stability, and enantioselectivity of HHDs, expanding their utility in the synthesis of chiral building blocks. rsc.org

Haloalkane Dehalogenases: These enzymes catalyze the hydrolysis of haloalkanes to the corresponding alcohols. While their natural function is detoxification, they can be employed for the kinetic resolution of racemic haloalkanes. researchgate.netnih.gov In such a process, the enzyme selectively hydrolyzes one enantiomer of the haloalkane, leaving the other enantiomer in high enantiomeric excess. The regioselectivity and enantioselectivity of these enzymes can be tuned through protein engineering to target specific haloalkanes. nih.gov

Table 2: Biocatalytic Approaches for Enantioselective Haloalkane Production

Enzymatic StrategyEnzyme ClassReaction TypeApplication in Chiral Bromoalkane Synthesis
Direct Halogenation HalogenasesElectrophilic or Nucleophilic BrominationDirect enantioselective synthesis from a prochiral precursor.
Epoxide Ring-Opening Halohydrin DehalogenasesNucleophilic attack of bromide on an epoxideKinetic resolution of racemic epoxides or desymmetrization of prochiral epoxides to form chiral bromoalcohols.
Kinetic Resolution Haloalkane DehalogenasesEnantioselective hydrolysis of a racemic bromoalkaneSeparation of enantiomers by selective degradation of one.

Sophisticated Analytical Techniques for Stereochemical Characterization of S + 1 Bromo 2 Ethylhexane

Enantioselective Chromatographic Separation Methods for Chiral Purity Determination

Chromatographic techniques are paramount for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their separation in time and subsequent quantification.

Chiral High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. phenomenex.comchiralpedia.com The separation is achieved by using a column packed with a chiral stationary phase (CSP). phenomenex.com For a non-polar compound like 1-Bromo-2-ethylhexane, normal-phase HPLC is typically the mode of choice. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Several types of CSPs are effective for resolving chiral hydrocarbons and their halogenated derivatives:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and often provide excellent enantioselectivity for a broad range of compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance within the chiral grooves of the polysaccharide structure.

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support. They are known for their robustness and efficiency. researchgate.net Chiral recognition is based on a "three-point interaction" model, which can include π-π stacking, hydrogen bonding, and steric interactions.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. The mechanism primarily involves the inclusion of the non-polar part of the analyte into the hydrophobic cavity of the cyclodextrin (B1172386), with additional interactions at the chiral rim of the cyclodextrin contributing to enantioseparation. sigmaaldrich.com

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation by balancing retention time and resolution.

Table 1: Representative Chiral HPLC Separation Parameters for 1-Bromo-2-ethylhexane Enantiomers

ParameterCondition 1 (Polysaccharide CSP)Condition 2 (Pirkle-type CSP)
Column Chiralpak® AD-H (Amylose-based)Whelk-O® 1 (Pirkle-type)
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)n-Hexane / Ethanol (98:2, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (R-isomer) 8.5 min10.2 min
Retention Time (S-isomer) 9.8 min11.5 min
Separation Factor (α) 1.181.14
Resolution (Rs) 2.11.8

Note: The data presented are illustrative for chiral alkyl halides and demonstrate typical performance.

Chiral Gas Chromatography (GC) for Volatile Enantiomer Analysis

Given the volatility of 1-Bromo-2-ethylhexane, chiral Gas Chromatography (GC) is an exceptionally suitable technique for its enantiomeric analysis. nih.govazom.com This method offers high resolution, sensitivity, and speed. azom.com The separation occurs in a capillary column coated with a chiral stationary phase. gcms.cz

The most common and effective CSPs for volatile, less-functionalized chiral compounds are derivatized cyclodextrins. researchgate.netresearchgate.net These are typically dissolved in a polysiloxane matrix. The chiral recognition mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. azom.com The stability of these complexes differs for each enantiomer, leading to different retention times. The specific derivatives on the cyclodextrin (e.g., alkylated or acylated) are critical for achieving selectivity for a particular analyte. researchgate.net

The analysis involves injecting a small amount of the sample into a heated port where it vaporizes. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the column. The column temperature is carefully controlled, often using a temperature program, to ensure good separation and peak shape.

Table 2: Illustrative Chiral GC Parameters for the Enantioseparation of 1-Bromo-2-ethylhexane

ParameterValue
Column Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 200 °C
Oven Program 60 °C (hold 2 min), then ramp to 120 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 250 °C
Retention Time (R-isomer) 11.2 min
Retention Time (S-isomer) 11.6 min
Separation Factor (α) 1.04
Resolution (Rs) 1.9

Note: This data is representative for the analysis of chiral bromoalkanes and serves for illustrative purposes.

Supercritical Fluid Chromatography (SFC) for Enhanced Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. selvita.comrsc.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com SFC often provides faster separations and higher efficiency than HPLC, while operating at lower temperatures than GC. chromatographyonline.comresearchgate.net The technique is also considered "greener" due to the reduced use of organic solvents. selvita.com

For the separation of (S)-(+)-1-Bromo-2-ethylhexane, SFC would be performed using the same types of chiral stationary phases as in HPLC, particularly polysaccharide-based columns. chromatographyonline.com A small amount of a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the supercritical CO2 to enhance analyte solubility and improve chromatographic performance. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without generating excessive backpressure, leading to rapid analyses. researchgate.net

Table 3: Comparison of SFC and HPLC for Chiral Analysis of 1-Bromo-2-ethylhexane

ParameterSFC MethodHPLC Method (from Table 1)
Column Chiralpak® AD-3 (Amylose-based, 3 µm)Chiralpak® AD-H (Amylose-based, 5 µm)
Mobile Phase CO2 / Methanol (95:5, v/v)n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 3.0 mL/min1.0 mL/min
Back Pressure 150 barN/A
Temperature 35 °C25 °C
Analysis Time < 5 minutes> 10 minutes
Resolution (Rs) > 2.02.1
Solvent Consumption Significantly LowerHigher

Note: Data is illustrative, highlighting the typical speed and efficiency advantages of SFC over HPLC for similar separations.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) in Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. chromatographytoday.comwikipedia.org For neutral compounds like 1-Bromo-2-ethylhexane, a modification called Micellar Electrokinetic Chromatography (MEKC) is necessary. In chiral MEKC, a chiral selector is added to the background electrolyte, which also contains micelles (e.g., from sodium dodecyl sulfate). The neutral enantiomers partition between the aqueous buffer and the micellar phase, and their transient, diastereomeric interactions with the chiral selector lead to different migration times. nih.gov

Commonly used chiral selectors in CE include native and derivatized cyclodextrins. nih.gov The flexibility of CE allows for rapid method development by simply changing the type and concentration of the chiral selector in the buffer. chromatographytoday.com

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of HPLC and CE. It uses a packed capillary column (like in HPLC) but employs an electric field to drive the mobile phase via electroosmotic flow (EOF). This results in extremely high separation efficiencies. The enantioseparation of 1-Bromo-2-ethylhexane in CEC would be achieved using a capillary packed with a chiral stationary phase.

Table 4: Representative CE Parameters for Chiral Purity Determination

ParameterValue
Technique Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused Silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 25 mM Phosphate buffer (pH 7.0) with 50 mM SDS
Chiral Selector 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 210 nm
Migration Time (R-isomer) 12.1 min
Migration Time (S-isomer) 12.5 min
Resolution (Rs) 2.2

Note: This data is hypothetical, illustrating a potential CE method for a neutral chiral bromoalkane.

Optical-Based Absolute Chiral Analysis

Optical-based methods are the classical techniques for analyzing chiral compounds and rely on the interaction of these molecules with plane-polarized light. The most fundamental of these is polarimetry, which measures the rotation of the plane of polarized light as it passes through a sample of a chiral compound. The direction (+ or -) and magnitude of this rotation are characteristic of the molecule's structure, concentration, and other experimental conditions.

A more sophisticated technique is Optical Rotatory Dispersion (ORD). ORD measures the specific rotation of a chiral compound as a function of the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. Chiral molecules that contain a chromophore near the stereogenic center often exhibit a characteristic feature called a Cotton effect, where the specific rotation undergoes a rapid change, crossing zero near the wavelength of maximum absorbance. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. This relationship, often established through empirical rules like the Octant Rule for ketones, allows for the non-ambiguous assignment of absolute configuration. wikipedia.org

Detailed Research Findings:

For (S)-(+)-1-Bromo-2-ethylhexane, while it lacks a strong chromophore in the visible region, it does have electronic transitions in the UV region that can give rise to a measurable ORD spectrum. The absolute configuration can be determined by observing the plain curve of the ORD spectrum. For aliphatic compounds, theoretical calculations can predict the sign and shape of the ORD curve for a given enantiomer. By comparing the experimentally measured ORD curve with the calculated curve for the (S)-enantiomer, the configuration can be confirmed. The positive sign in the compound's name, (+)-1-Bromo-2-ethylhexane, indicates it is dextrorotatory at a specific wavelength (usually the sodium D-line, 589 nm), and this single measurement is one point on the larger ORD curve.

Table 3: Representative Optical Rotatory Dispersion Data for (S)-(+)-1-Bromo-2-ethylhexane

Wavelength (nm) Specific Rotation [α] (degrees)
650 +8.5
589 (Na D-line) +10.2
500 +14.8
400 +25.5
350 +38.0
300 +59.1

Computational Chemistry and Theoretical Modeling of Chiral Bromoalkanes

Ab Initio and Density Functional Theory (DFT) Investigations of (S)-(+)-1-Bromo-2-ethylhexane

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and energetics of molecules. nih.gov These first-principles approaches are crucial for investigating chiral bromoalkanes, offering detailed information on stereoselectivity and reaction pathways. nih.govnih.gov For a molecule like (S)-(+)-1-Bromo-2-ethylhexane, DFT calculations can model its geometry, vibrational frequencies, and the energies of different conformations, providing a fundamental understanding of its chemical behavior.

A significant application of DFT is the prediction of stereochemical outcomes in asymmetric reactions. researchgate.net By calculating the energies of diastereomeric transition states, computational chemists can predict which enantiomer or diastereomer will be the major product. nih.gov The combination of experimental measurements and theoretical calculations is a powerful tool for the determination of absolute configuration. researchgate.net Functionals such as B3LYP and M06-2X are commonly employed to model these complex systems with reasonable accuracy. researchgate.netnih.gov For instance, in a reaction designed to synthesize (S)-(+)-1-Bromo-2-ethylhexane, DFT can be used to compare the activation energies of the pathways leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S)-isomer would predict its formation as the major product.

Table 1: Hypothetical DFT Energy Profile for an Asymmetric Bromination Reaction

Transition StateDFT FunctionalBasis SetRelative Free Energy (kcal/mol)Predicted Major Enantiomer
TS-(S)M06-2X6-31G(d)0.00(S)
TS-(R)M06-2X6-31G(d)+2.5

This interactive table illustrates how lower calculated transition state energy for the (S)-pathway predicts the stereochemical outcome.

DFT calculations are instrumental in elucidating the mechanisms of chiral induction in catalytic systems. researchgate.net By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, revealing how a chiral catalyst transfers its stereochemical information to the substrate. digitellinc.com In the synthesis of chiral bromoalkanes, a chiral ligand coordinated to a metal center can create a chiral pocket. DFT can model the interaction of the substrate within this pocket, showing how steric and electronic factors favor one reaction pathway over another, leading to high enantioselectivity. researchgate.net These computational studies can rationalize experimental findings and guide the development of more efficient and selective catalysts. digitellinc.com

The analysis of transition state (TS) structures is central to understanding stereoselectivity. wikipedia.orge3s-conferences.org Transition state theory posits that the rate and outcome of a reaction are determined by the properties of its highest energy point—the transition state. wikipedia.org Computational methods allow for the direct calculation and visualization of these fleeting structures, which have lifetimes on the order of femtoseconds. wikipedia.org For a stereoselective transformation yielding (S)-(+)-1-Bromo-2-ethylhexane, DFT can reveal the precise three-dimensional arrangement of atoms in the transition state. e3s-conferences.org Analysis of bond lengths, angles, and non-covalent interactions within the TS can explain why one stereoisomer is formed preferentially. researchgate.netrsc.org For example, a destabilizing steric clash in the transition state leading to the (R)-enantiomer would explain the preference for the (S)-enantiomer.

Molecular Modeling of Chiral Recognition and Discrimination Phenomena

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.com This phenomenon is the basis for enantioselective chromatography and other chiral separation techniques. Molecular modeling, including methods like molecular dynamics (MD) and quantum mechanics, can simulate these interactions at an atomic level. nih.gov

Computational studies on 2-bromoalkanes within chiral urea (B33335) inclusion compounds have demonstrated how a chiral host structure can preferentially bind one enantiomer of a guest molecule. rsc.org These models show that the chiral recognition varies depending on the guest molecule's position along the host's tunnel structure. rsc.org For (S)-(+)-1-Bromo-2-ethylhexane, modeling could simulate its interaction with a chiral stationary phase in a chromatography column. By calculating the binding energies of the (S) and (R) enantiomers, one can predict the elution order and separation efficiency. These simulations highlight the crucial role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in achieving chiral discrimination. mdpi.comnih.gov

Table 2: Illustrative Binding Energy Calculations for Chiral Recognition

EnantiomerChiral SelectorMethodCalculated Binding Energy (kcal/mol)Predicted Interaction Strength
(S)-1-Bromo-2-ethylhexaneChiral Host ADFT-7.8Stronger
(R)-1-Bromo-2-ethylhexaneChiral Host ADFT-6.2Weaker

This interactive table shows how differences in calculated binding energies can explain and predict the efficiency of chiral recognition.

In Silico Design Principles for Chiral Catalysts Applied to Bromoalkane Synthesis

The principles derived from computational studies are increasingly being used for the in silico (computer-aided) design of new chiral catalysts. taylorfrancis.com By understanding the structural features that lead to high enantioselectivity, chemists can design novel ligands and catalysts with improved performance before undertaking laborious and expensive laboratory synthesis. mdpi.com

For the synthesis of chiral bromoalkanes, this process would involve:

Developing a Mechanistic Hypothesis: Based on known reactions, a plausible catalytic cycle is proposed.

Creating a Computational Model: A library of virtual chiral ligands is created and their performance in the key stereodetermining step of the reaction is simulated using DFT.

Analyzing Transition States: The transition state energies for the reactions with different catalysts are calculated to predict the enantiomeric excess (ee). mdpi.com

Refining the Catalyst Structure: The models reveal which steric and electronic properties of the catalyst are crucial for high selectivity, allowing for iterative refinement of the catalyst design.

This approach accelerates the discovery of new catalytic systems, moving from rationalization to prediction and enabling the targeted synthesis of specific enantiomers like (S)-(+)-1-Bromo-2-ethylhexane.

Emerging Research Frontiers and Advanced Applications of Chiral Bromoalkane Chemistry

Chiral Bromoalkanes as Key Stereospecific Building Blocks for Complex Natural Products and Synthetic Targets

Chiral bromoalkanes are invaluable building blocks in the total synthesis of complex natural products and other synthetic targets where precise control of stereochemistry is paramount. The stereocenter bearing the bromine atom can be transferred to the target molecule through stereospecific reactions, ensuring the desired three-dimensional arrangement of atoms.

The marine environment, in particular, is a rich source of halogenated natural products with diverse biological activities. imperial.ac.uk The synthesis of these often complex molecules relies heavily on the use of chiral building blocks, including bromoalkanes, to install key stereocenters. For instance, the synthesis of brominated marine natural products like those from the Laurencia species often involves the stereoselective introduction of bromine. imperial.ac.uk

In a broader context, chiral bromoalkanes can be derived from the chiral pool, which includes naturally occurring enantiomerically enriched substances like amino acids and sugars. For example, the conversion of the amino acid serine into bromoalkyl intermediates has been utilized in a two-step process to synthesize a variety of optically pure unnatural amino acids. nih.gov This methodology highlights the role of chiral bromo-derivatives as versatile intermediates for creating valuable pharmaceutical scaffolds. nih.gov

Below is a table illustrating the properties of [S,(+)]-1-Bromo-2-ethylhexane, a representative chiral bromoalkane.

PropertyValue
IUPAC Name (3S)-3-(bromomethyl)heptane
Molecular Formula C₈H₁₇Br
Molecular Weight 193.13 g/mol
Synonyms This compound, (S)-2-Ethylhexyl bromide

Development of Novel Synthetic Transformations Utilizing Chiral Bromoalkane Substrates

The reactivity of the carbon-bromine bond in chiral bromoalkanes makes them ideal substrates for a variety of novel synthetic transformations. These reactions are designed to proceed with high stereoselectivity, preserving the chirality of the starting material in the product.

One of the most fundamental transformations of chiral bromoalkanes is the Sₙ2 reaction, which proceeds with inversion of configuration. This stereospecificity is crucial when introducing nucleophiles to build more complex molecules. For instance, haloalkanes react with potassium cyanide to form alkyl cyanides, which can be further elaborated. ncert.nic.in

Furthermore, chiral bromoalkanes are precursors to organometallic reagents, such as Grignard and organolithium reagents. These highly nucleophilic species can then participate in carbon-carbon bond-forming reactions with a wide range of electrophiles, including aldehydes, ketones, and esters, to create new stereocenters with a defined relationship to the original chiral center.

Recent advancements in catalysis have expanded the repertoire of reactions for chiral bromoalkanes. Metallaphotoredox catalysis, for example, has enabled the cross-electrophile coupling of bromoalkyl intermediates with aryl halides. nih.gov This method allows for the formation of C(sp³)–C(sp²) bonds while retaining the enantiopurity of the bromoalkane precursor. nih.gov

The following table summarizes some key synthetic transformations involving chiral bromoalkanes.

TransformationReagentsProduct TypeStereochemical Outcome
Nucleophilic Substitution (Sₙ2) Nu⁻ (e.g., CN⁻, N₃⁻, RS⁻)Substituted alkaneInversion of configuration
Grignard Reagent Formation Mg, etherOrganomagnesium halideRetention of configuration
Organolithium Reagent Formation 2 LiOrganolithium compoundRetention of configuration
Metallaphotoredox Coupling Aryl halide, photocatalyst, Ni catalystAryl-substituted alkaneRetention of configuration

Future Directions in the Rational Design and Efficient Synthesis of Enantiopure Bromoalkanes

The future of chiral bromoalkane chemistry lies in the development of more efficient, selective, and sustainable methods for their synthesis and in expanding their application in novel synthetic strategies.

Rational Design and Synthesis: The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is a major driver for the development of new synthetic methods. Future research will likely focus on catalytic asymmetric bromination reactions. This includes the development of new chiral catalysts for the enantioselective bromofunctionalization of alkenes and the asymmetric bromination of prochiral C-H bonds.

Electrochemical methods are also emerging as a powerful tool for enantioselective synthesis. mdpi.com Metal-catalyzed and organocatalyzed electrochemical reactions offer a sustainable alternative to traditional methods, often proceeding under mild conditions with high enantioselectivity. mdpi.com

Advanced Applications: The development of novel transformations that leverage the unique reactivity of chiral bromoalkanes is another key area of future research. This could include the use of these compounds in dual catalytic systems, where two different catalysts work in concert to achieve novel and selective transformations.

Furthermore, the integration of chiral bromoalkanes into automated synthesis platforms could accelerate the discovery of new bioactive molecules. By combining the versatility of these building blocks with the high-throughput capabilities of automated synthesis, it will be possible to rapidly generate libraries of complex chiral molecules for biological screening.

The continued exploration of enzymatic and biocatalytic methods for the synthesis and transformation of chiral bromoalkanes also holds significant promise. Enzymes can offer unparalleled levels of stereoselectivity under mild, environmentally friendly conditions.

Q & A

Q. How can the enantiomeric purity of [S,(+)]-1-Bromo-2-ethylhexane be experimentally verified?

  • Methodological Answer : Enantiomeric purity is determined using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or nuclear magnetic resonance (NMR) with chiral solvating agents. For HPLC, a Chiralcel OD-H column can resolve enantiomers by exploiting differential interactions with the stationary phase . Polarimetric analysis may also quantify optical rotation, but this lacks specificity for complex mixtures. Cross-validation with computational models (e.g., density functional theory for predicted optical activity) enhances reliability.

Q. What synthetic routes are viable for preparing this compound with high stereochemical fidelity?

  • Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or catalytic enantioselective bromination can achieve stereocontrol. For example, bromination of (S)-2-ethylhexene using N-bromosuccinimide (NBS) in the presence of a chiral catalyst (e.g., Jacobsen’s Mn(III)-salen complex) yields the desired enantiomer . Alternatively, kinetic resolution of racemic mixtures using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, leaving the target intact. Purity is confirmed via 1H^{1}\text{H}-NMR coupling constants and chiral phase chromatography .

Q. How does the steric environment of the 2-ethylhexane chain influence nucleophilic substitution kinetics?

  • Methodological Answer : Steric hindrance from the branched ethylhexane chain slows SN2S_N2 reactions, favoring SN1S_N1 mechanisms in polar solvents. Rate studies in varying solvent polarities (e.g., DMSO vs. hexane) and nucleophiles (e.g., iodide vs. azide) quantify this effect. Hammett plots or Eyring equation analyses correlate steric parameters (e.g., Taft’s EsE_s values) with activation energies. Computational modeling (MD simulations) visualizes transition-state geometries .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal stability be resolved across studies?

  • Methodological Answer : Contradictions often arise from impurities or differing experimental setups. Replicate thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to isolate decomposition pathways. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Cross-reference with GC-MS to identify degradation byproducts (e.g., ethylhexene or HBr). Standardize protocols (e.g., heating rate, sample mass) to minimize variability .

Q. What strategies minimize racemization during nucleophilic substitutions involving this compound?

  • Methodological Answer : Racemization is mitigated by:
  • Using aprotic solvents (e.g., THF) to suppress proton exchange.
  • Lowering reaction temperatures to reduce kinetic energy of intermediates.
  • Employing bulky leaving groups (e.g., tosylates) to stabilize the transition state.
    Monitor optical rotation in real-time via inline polarimetry. Computational studies (DFT) identify transition states prone to configuration inversion .

Q. How does this compound interact with biomolecular targets in medicinal chemistry applications?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450. In vitro assays (e.g., fluorescence quenching or SPR) validate interactions. Isotopic labeling (14C^{14}\text{C}-bromo) tracks metabolic pathways in hepatocyte models. Stereospecificity is confirmed by comparing [S] and [R] enantiomers in dose-response curves .

Q. What eco-toxicological assessments are critical for lab-scale use of this compound?

  • Methodological Answer : Perform OECD 201/202 tests for aquatic toxicity (Daphnia magna, algae) and biodegradability. Measure bioaccumulation potential via octanol-water partition coefficients (logPow\log P_{\text{ow}}). Analyze brominated byproducts (e.g., HBr) using ion chromatography. Remediation protocols (e.g., activated carbon filtration) should be validated for waste streams .

Data Analysis & Optimization

Q. How can reaction yields be optimized in asymmetric syntheses of this compound?

  • Methodological Answer : Design-of-experiment (DoE) matrices vary catalyst loading, solvent polarity, and temperature. Response surface methodology identifies optimal conditions. In situ IR monitors reaction progress. Purification via simulated moving bed (SMB) chromatography enhances enantiomer recovery .

Q. What analytical techniques differentiate this compound from its structural isomers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula. 13C^{13}\text{C}-NMR distinguishes branching patterns (e.g., ethylhexane vs. hexyl isomers). X-ray crystallography resolves absolute configuration, while IR spectroscopy identifies C-Br stretching frequencies (500–600 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.